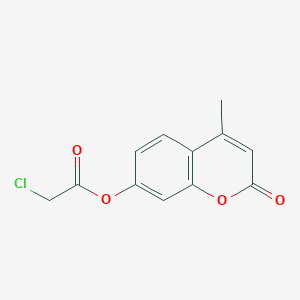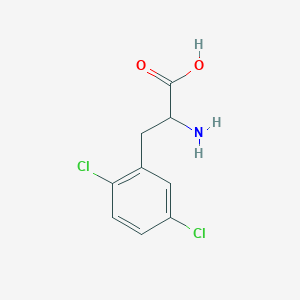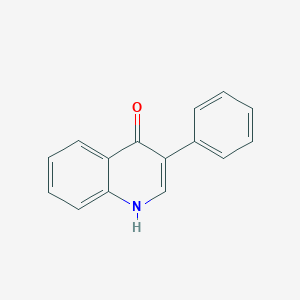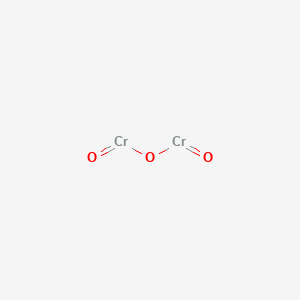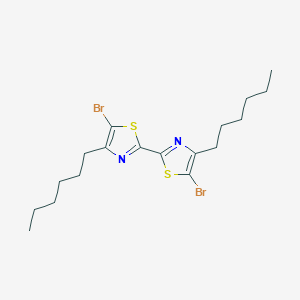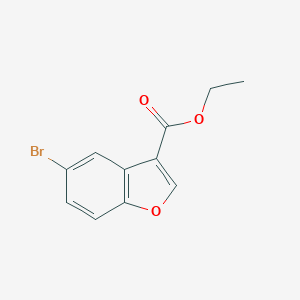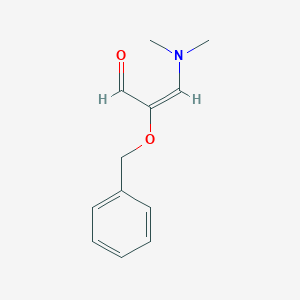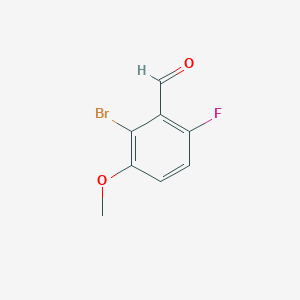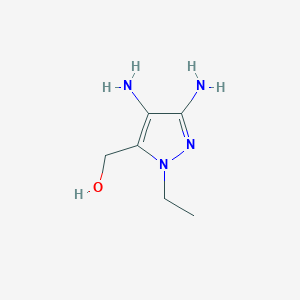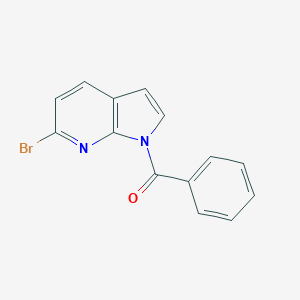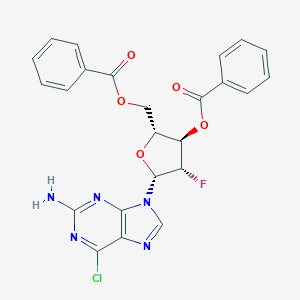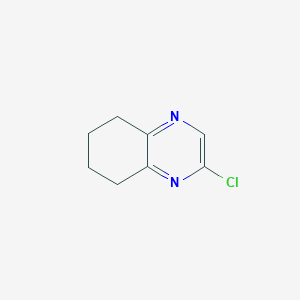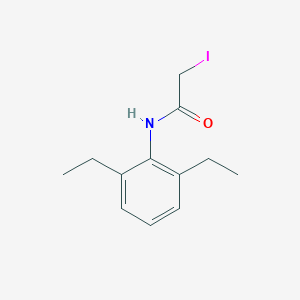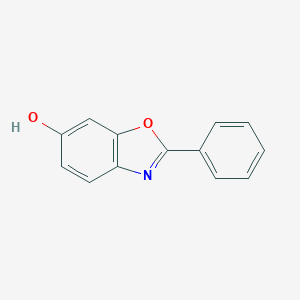
2-Phenyl-1,3-benzoxazol-6-ol
概要
説明
“2-Phenyl-1,3-benzoxazol-6-ol” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis
Benzoxazole has reactive sites which allow for functionalization . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield .科学的研究の応用
Photophysical Properties and Antimicrobial Activity
2-Phenyl-1,3-benzoxazol-6-ol and its derivatives exhibit significant photophysical properties, absorbing light in the range of 296 to 332 nm and emitting light in the range of 368 to 404 nm. These compounds have been found to have excellent quantum yield and are evaluated for their antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger (Phatangare et al., 2013).
Structural Analysis and Reactivity
The crystal structures of biologically active benzoxazole derivatives, including 2-Phenyl-1,3-benzoxazol-6-ol, have been determined using X-ray single crystal diffraction. These studies help in understanding the molecular geometry and its comparison with experimentally obtained data. Such structural analyses contribute to insights into the chemical reactivity of these compounds (Glamočlija et al., 2020).
Antioxidant Activity
2-Phenyl-1,3-benzoxazol-6-ol has shown notable antioxidant activity in the radical chain oxidation of organic compounds. Its antiradical activity and reaction kinetics with different radicals have been explored, providing an understanding of its effectiveness as an antioxidant (Khizhan et al., 2011).
Fluorescent Nanomaterials
Derivatives of 2-Phenyl-1,3-benzoxazol-6-ol are promising candidates for fluorescent nanomaterials. These compounds have been used to prepare aqueous suspensions of particles, showing potential in the formation of nanofibers and microcrystals. Their fluorescence properties in solid state and potential applications in aqueous and biological media make them interesting for scientific research (Ghodbane et al., 2012).
Anti-Inflammatory Properties
2-(2-Arylphenyl)benzoxazole, a moiety related to 2-Phenyl-1,3-benzoxazol-6-ol, has been identified as a new ligand for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This discovery highlights the potential anti-inflammatory applications of these compounds, which have been synthesized and evaluated for their in vivo anti-inflammatory potency (Seth et al., 2014).
Quantum Mechanical Studies
Quantum mechanical studies of benzoxazole derivatives, including 2-Phenyl-1,3-benzoxazol-6-ol, have been conducted to explore their electronic properties and intrinsic chemical reactivity. These studies are essential in designing new materials with desired properties, such as biomarkers or components for solar cells (Rivera et al., 2020).
将来の方向性
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future direction of “2-Phenyl-1,3-benzoxazol-6-ol” could be in the field of drug discovery and development .
特性
IUPAC Name |
2-phenyl-1,3-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPKNHSQPLRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-benzoxazol-6-ol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

